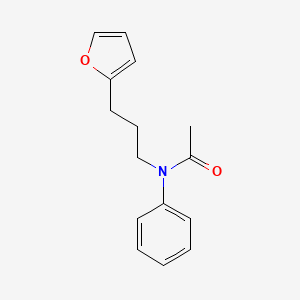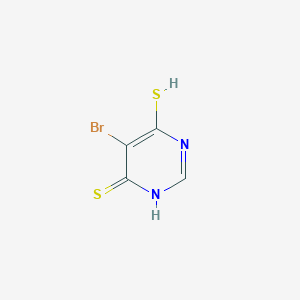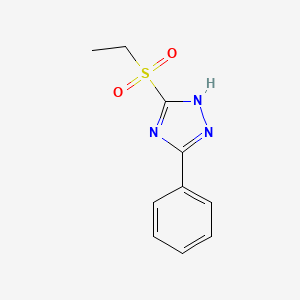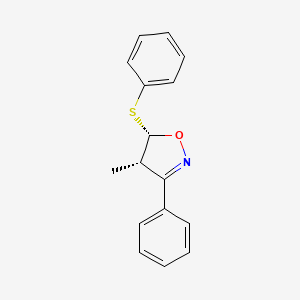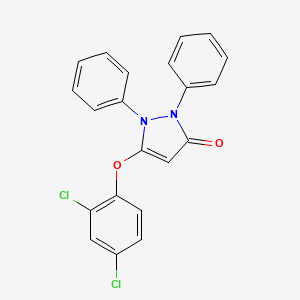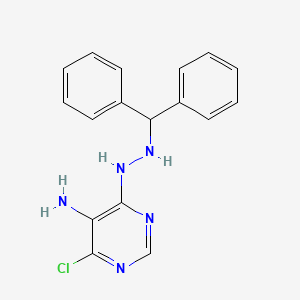
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzhydrylhydrazinyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzhydrylhydrazinyl Group: The benzhydrylhydrazinyl group is introduced through a nucleophilic substitution reaction, where benzhydrylhydrazine reacts with the chlorinated pyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylhydrazinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A parent structure with two benzene rings connected by a single methane.
Benzhydrylhydrazine: A compound with a similar benzhydrylhydrazinyl group but lacking the pyrimidine ring.
Chloropyrimidine: A compound with a similar pyrimidine ring but lacking the benzhydrylhydrazinyl group.
Uniqueness
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is unique due to the combination of the benzhydrylhydrazinyl group and the chloropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.
Properties
CAS No. |
15129-00-7 |
|---|---|
Molecular Formula |
C17H16ClN5 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-(2-benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C17H16ClN5/c18-16-14(19)17(21-11-20-16)23-22-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15,22H,19H2,(H,20,21,23) |
InChI Key |
XSQFLXUKVDRPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC3=C(C(=NC=N3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
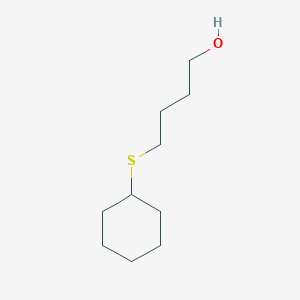
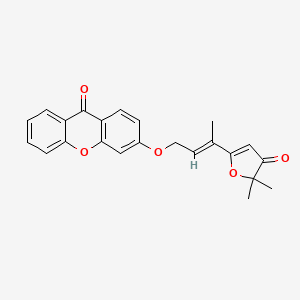
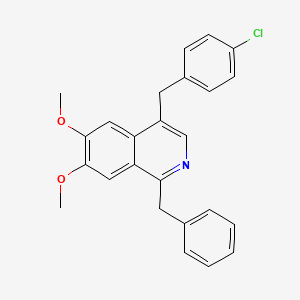
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
